molecular formula C12H19NO B14375056 2-{3-Methyl-4-[(propan-2-yl)oxy]phenyl}ethan-1-amine CAS No. 88655-06-5

2-{3-Methyl-4-[(propan-2-yl)oxy]phenyl}ethan-1-amine

Cat. No.: B14375056
CAS No.: 88655-06-5
M. Wt: 193.28 g/mol
InChI Key: MRHZTOUQSOLEDY-UHFFFAOYSA-N
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Description

2-{3-Methyl-4-[(propan-2-yl)oxy]phenyl}ethan-1-amine is an organic compound that belongs to the class of amines It features a phenyl ring substituted with a methyl group and an isopropoxy group, connected to an ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-Methyl-4-[(propan-2-yl)oxy]phenyl}ethan-1-amine can be achieved through several synthetic routes. One common method involves the alkylation of 3-methyl-4-hydroxyphenyl ethanamine with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-{3-Methyl-4-[(propan-2-yl)oxy]phenyl}ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or secondary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-{3-Methyl-4-[(propan-2-yl)oxy]phenyl}ethan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-{3-Methyl-4-[(propan-2-yl)oxy]phenyl}ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Propanone, 1-(4-methoxyphenyl): Similar structure with a methoxy group instead of an isopropoxy group.

    1-Methyl-4-propan-2-ylbenzene: Similar structure with a methyl group instead of an ethanamine chain.

Uniqueness

2-{3-Methyl-4-[(propan-2-yl)oxy]phenyl}ethan-1-amine is unique due to its specific substitution pattern on the phenyl ring and the presence of an ethanamine chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

88655-06-5

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

2-(3-methyl-4-propan-2-yloxyphenyl)ethanamine

InChI

InChI=1S/C12H19NO/c1-9(2)14-12-5-4-11(6-7-13)8-10(12)3/h4-5,8-9H,6-7,13H2,1-3H3

InChI Key

MRHZTOUQSOLEDY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CCN)OC(C)C

Origin of Product

United States

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